(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Scientific Research Applications
Antimicrobial Applications
Desai, Rajpara, and Joshi (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group, including compounds similar to the specified fluorobenzamide. These compounds were tested against various bacterial and fungal strains, revealing that the presence of the fluorine atom significantly enhances antimicrobial activity. The most active compounds exhibited minimal inhibitory concentrations (MIC) as low as 12.5 μg/mL against selected bacterial strains, and 25 μg/mL against fungal strains, indicating their potential as promising antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Anticancer Applications
On the anticancer front, studies have explored the synthesis and biological properties of fluorinated benzothiazoles. Hutchinson et al. (2001) developed mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, showing potent in vitro cytotoxicity against human breast cancer cell lines. This research indicates the potential of such fluorinated compounds in the development of new anticancer therapies (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Properties
IUPAC Name |
N-(6-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-4-9-22-16-8-7-14(20)11-17(16)24-19(22)21-18(23)15-10-12(2)5-6-13(15)3/h5-8,10-11H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPVAVNNHJQYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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